molecular formula C18H14N2O4 B2415581 2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid CAS No. 1356817-74-7

2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid

Cat. No.: B2415581
CAS No.: 1356817-74-7
M. Wt: 322.32
InChI Key: YMWLRTQSDNNLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid is a complex organic compound with a unique structure that includes an amino group, a cyano group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenol with a benzoic acid derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid derivatives: These compounds have similar structures but with different substituents, leading to variations in their reactivity and applications.

    Phenoxyacetic acid derivatives: These compounds share the phenoxy group but have different functional groups attached, resulting in different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c19-10-14(17(20)21)8-12-4-3-6-15(9-12)24-11-13-5-1-2-7-16(13)18(22)23/h1-9H,11H2,(H2,20,21)(H,22,23)/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWLRTQSDNNLSE-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C(/C#N)\C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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